2-fluoro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide
Overview
Description
2-fluoro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a benzoxazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide typically involves multiple steps, including the formation of the benzoxazole ring and the subsequent coupling with a fluorinated benzamide. Common synthetic routes may include:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Fluorination: Introduction of the fluorine atom can be done using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reaction: The final step involves coupling the benzoxazole derivative with a fluorinated benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide
- 5-bromo-2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide
Uniqueness
2-fluoro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this structural feature.
Properties
IUPAC Name |
2-fluoro-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c1-14(2)16-9-12-21-20(13-16)26-23(28-21)15-7-10-17(11-8-15)25-22(27)18-5-3-4-6-19(18)24/h3-14H,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHVCBWPWBJKQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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